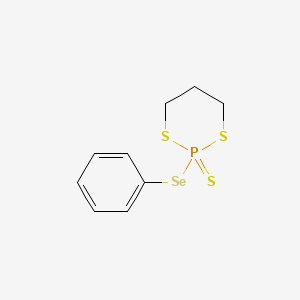![molecular formula C23H28N2O B12539537 ([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone CAS No. 674774-75-5](/img/structure/B12539537.png)
([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone: is a complex organic compound that features a biphenyl group and a bipiperidine moiety connected through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Formation of Bipiperidine Moiety: The bipiperidine moiety can be synthesized through the hydrogenation of a diene precursor in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the biphenyl group with the bipiperidine moiety using a methanone linker. This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the biphenyl group in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials such as halogenated benzene, phenylboronic acid, and diene precursors.
Catalyst Optimization: Using efficient and recyclable catalysts to minimize costs and environmental impact.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
Types of Reactions
([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as nitro, halogen, or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanocomposites.
作用機序
The mechanism of action of ([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
特性
CAS番号 |
674774-75-5 |
|---|---|
分子式 |
C23H28N2O |
分子量 |
348.5 g/mol |
IUPAC名 |
(4-phenylphenyl)-(4-piperidin-4-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H28N2O/c26-23(22-8-6-19(7-9-22)18-4-2-1-3-5-18)25-16-12-21(13-17-25)20-10-14-24-15-11-20/h1-9,20-21,24H,10-17H2 |
InChIキー |
JFZIWAXNLSSJAJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


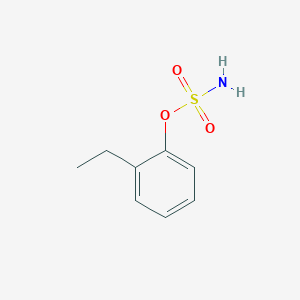
![3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate](/img/structure/B12539457.png)
![4-[2-(Azulen-1-yl)ethenyl]pyridine](/img/structure/B12539458.png)
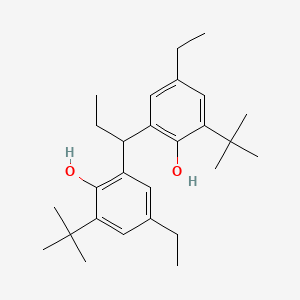
![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)

![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
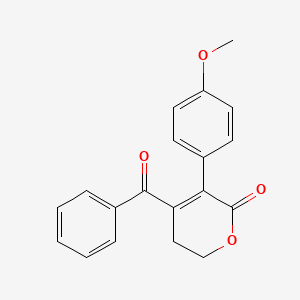
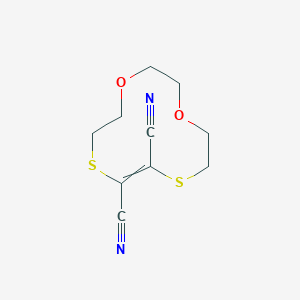
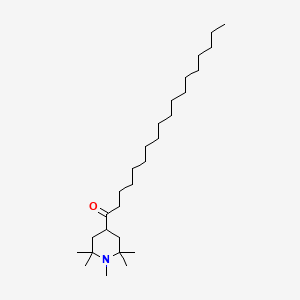
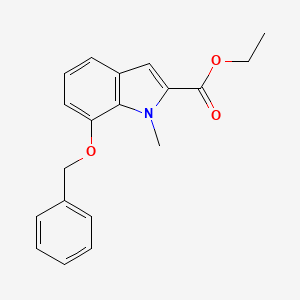

![tert-Butyl 2-[(1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B12539513.png)
